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Abstract
Conopressins, a family of nonapeptide toxins found in the venom of marine cone snails, are

members of the ancient and widespread vasopressin/oxytocin (VP/OT) neuropeptide

superfamily. Their structural and functional similarity to vertebrate neurohypophysial hormones

has made them a subject of intense research, not only for their therapeutic potential but also

for the evolutionary insights they provide. This technical guide delves into the evolutionary

origins of conopressin peptides, detailing their phylogenetic relationships, genetic architecture,

and the experimental methodologies used to elucidate their history. By understanding the

evolutionary trajectory of these molecules, from a common bilaterian ancestor to a component

of a predatory venom, we can better appreciate their functional diversification and potential for

pharmacological innovation.

Evolutionary Phylogeny of the
Vasopressin/Oxytocin Superfamily
The evolutionary history of conopressin is deeply rooted in the vasopressin/oxytocin (VP/OT)

superfamily, which is believed to have originated in a common ancestor of all bilaterian animals

over 600 million years ago.[1][2][3] Invertebrates typically possess a single gene encoding a

VP/OT-type peptide.[1][2][4] The divergence into two distinct peptide lineages—vasopressin
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and oxytocin—is the result of a gene duplication event that occurred early in the evolution of

jawed vertebrates.[2][5]

Conopressins are considered vasopressin-related peptides.[5][6] The discovery of Lys-

conopressin G and Arg-conopressin S in the venom of Conus snails provided the first

definitive molecular evidence of VP/OT-type peptides in invertebrates, highlighting the ancient

origins of this neuropeptide family.[2] While most invertebrates have a single gene, some

cephalopods, like the common octopus (Octopus vulgaris), possess two distinct VP/OT

peptides (octopressin and cephalotocin), suggesting that clade-specific gene duplications have

occurred independently outside of the vertebrate lineage.[1][7][8] The presence of conopressin

in cone snail venom is a fascinating example of neuropeptide evolution, where an endogenous

hormone has been repurposed as a toxin.[9]
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Evolutionary divergence of the Vasopressin/Oxytocin superfamily.

Gene and Precursor Architecture
The evolutionary link between conopressins and the broader VP/OT superfamily is strongly

supported by the conserved structure of their precursor proteins. Cloning of the cDNA for a

conopressin precursor in the mollusc Lymnaea stagnalis revealed an architecture remarkably

similar to that of vertebrate preprovasopressin. This precursor, preproconopressin, consists of

several key domains in sequence: a signal peptide, the conopressin nonapeptide, a C-terminal

amidation signal (Gly), a pair of basic residues for cleavage, and a neurophysin domain.[6]

The neurophysin domain is particularly significant, as it is a characteristic feature of VP/OT

precursors, responsible for binding the nonapeptide hormone during transport and secretion.[1]

The Lymnaea neurophysin shares high sequence identity with its vertebrate counterparts,

including the conservation of all 14 cysteine residues.[6] This striking conservation of the

prohormone organization demonstrates that this structure was present in the common ancestor

of vertebrates and invertebrates.[6]

Preproconopressin

Signal Peptide Conopressin
(Nonapeptide)

Processing
Signals
(G-K-R)

Neurophysin Domain

Click to download full resolution via product page

Conserved architecture of the Preproconopressin precursor protein.

Data Presentation: Conopressin Sequence Diversity
Conopressins exhibit significant sequence variation, which is a hallmark of venom peptides

evolving under positive selection pressure. However, they retain the core framework of the

VP/OT superfamily, including the disulfide bridge between Cys1 and Cys6. Unlike vertebrate

vasopressin and oxytocin, many conopressins feature a positively charged residue (Arg or Lys)

at position 4.[3][9][10] Some recently discovered variants show even more unusual

substitutions, such as a charge inversion at the critical position 8.[9]
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Peptide Name
Sequence (C1-C6

bridge)
Origin Key Features

Arginine Vasopressin

(AVP)

C Y F Q N C P R G-

NH₂
Mammals

Basic residue (Arg) at

position 8.[1]

Oxytocin (OT)
C Y I Q N C P L G-

NH₂
Mammals

Hydrophobic residue

(Leu) at position 8.[1]

Lys-Conopressin G
C F I R N C P K G-

NH₂

Conus geographus,

Lymnaea

Basic residue (Lys) at

position 8; Arg at

position 4.[2][9]

Arg-Conopressin S C I I R N C P R G-NH₂ Conus striatus

Basic residue (Arg) at

position 8; Arg at

position 4.[2]

Conopressin-T C L I T N C P L G-NH₂ Conus tulipa

Antagonist; Pro at

position 7 replaced by

Leu.[3][9]

Conopressin-M1
C F P R N C P D S-

NH₂
Conus miliaris

Pro at position 3;

Negatively charged

Asp at position 8.[9]

Conopressin-M2
C F I R N C P D S-

NH₂
Conus miliaris

Negatively charged

Asp at position 8.[9]

Conopressin Receptor Signaling
Conopressins exert their biological effects by binding to G-protein coupled receptors (GPCRs)

of the vasopressin/oxytocin family.[9][11][12] These receptors are canonical seven-

transmembrane proteins.[10] Depending on the specific peptide and receptor subtype,

conopressins can act as either agonists or antagonists.[12]

Upon agonist binding, the receptor undergoes a conformational change, activating intracellular

G-proteins. The VP/OT receptor family is known to couple to different G-proteins, primarily

Gq/11 or Gs. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and
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diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, where it binds to IP3

receptors, triggering the release of stored Ca²⁺ into the cytoplasm. The resulting increase in

intracellular calcium concentration is a key event that mediates many of the peptide's

physiological effects, such as muscle contraction.[8]
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Generalized Gq/11 signaling pathway for conopressin receptors.
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Experimental Protocols
The study of conopressin evolution relies on a combination of molecular biology, biochemistry,

and bioinformatics techniques. Below are overviews of key experimental protocols.

Protocol: Peptide Identification via Neuropeptidomics
This workflow is used to identify and sequence endogenous peptides directly from biological

samples like venom ducts or neural tissue.[13][14]

Tissue Extraction: Homogenize tissue (e.g., Conus venom duct) in an acidic extraction buffer

to preserve peptides and precipitate larger proteins. Centrifuge to collect the supernatant.

Peptide Cleanup: Use solid-phase extraction (SPE) with a C18 cartridge to desalt and

concentrate the peptide fraction. Elute peptides with a high-organic solvent (e.g., acetonitrile

with 0.1% formic acid).

Chromatographic Separation: Separate the complex peptide mixture using reversed-phase

high-performance liquid chromatography (RP-HPLC), often in a two-dimensional setup for

greater resolution.[14]

Mass Spectrometry (MS) Analysis:

Introduce the separated peptides into a mass spectrometer via electrospray ionization

(ESI).

Perform an initial full scan (MS1) to determine the mass-to-charge (m/z) ratios of all

eluting peptides.

Use a data-dependent acquisition (DDA) method: the instrument automatically selects the

most abundant precursor ions from the MS1 scan for fragmentation.[14][15]

Generate tandem MS (MS/MS or MS2) spectra for the selected ions. These spectra show

the fragment ions, which reveal the amino acid sequence.[13]

Data Analysis:
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Use database search algorithms (e.g., Mascot, SEQUEST) to match the experimental

MS/MS spectra against a protein sequence database (e.g., NCBI, UniProt, or a custom

transcriptome-derived database).

Alternatively, use de novo sequencing to infer the peptide sequence directly from the mass

differences between fragment ions in the MS/MS spectrum.[14]

Protocol: Phylogenetic Analysis
This protocol is used to infer the evolutionary relationships between conopressin genes and

other members of the VP/OT superfamily.

Sequence Acquisition: Obtain nucleotide or amino acid sequences for conopressin

precursors and other VP/OT precursors from databases like GenBank or from sequencing

experiments.

Multiple Sequence Alignment (MSA): Align the sequences using a program like ClustalW or

MAFFT. The alignment is crucial for identifying homologous positions and requires manual

inspection and refinement.

Phylogenetic Model Selection: Use statistical methods (e.g., Akaike Information Criterion in

programs like ModelTest) to determine the best-fit model of molecular evolution for the

aligned data.

Tree Inference: Construct the phylogenetic tree using a method such as:

Maximum Likelihood (ML): A statistical method that finds the tree that maximizes the

probability of observing the given sequence data.[16][17] Programs like RAxML or PhyML

are commonly used.

Bayesian Inference: A method that uses a probabilistic framework to generate a posterior

probability distribution of possible trees.

Assessing Tree Reliability: Calculate statistical support for the nodes (branches) in the tree,

typically using bootstrapping for ML trees or posterior probabilities for Bayesian trees.[16][17]
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Visualization: Use software like FigTree or iTOL to visualize and annotate the final

phylogenetic tree.
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Workflow for Neuropeptidomic identification of Conopressins.

Conclusion and Future Directions
The evolutionary journey of conopressins from an ancestral neurohormone to a diverse arsenal

of venom peptides is a compelling narrative of molecular adaptation. The conserved gene

structure confirms their deep connection to the vertebrate VP/OT system, while their sequence

diversity showcases the rapid evolution characteristic of toxin superfamilies. For drug

development professionals, conopressins represent a naturally selected library of ligands that

have been optimized over millions of years to interact with VP/OT receptors. Their ability to act

as selective agonists or antagonists makes them valuable leads for developing novel

therapeutics targeting a wide range of conditions, from cardiovascular disorders to social and

behavioral impairments.[3][12] Future research, combining advanced peptidomics, structural

biology, and high-throughput functional screening, will continue to unlock the untapped

pharmacological potential of these remarkable peptides.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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